molecular formula C24H26O6 B3656657 4-methyl-3-[(3,4,5-trimethoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

4-methyl-3-[(3,4,5-trimethoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B3656657
M. Wt: 410.5 g/mol
InChI Key: MCQJSDMVDYSSSL-UHFFFAOYSA-N
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Description

4-methyl-3-[(3,4,5-trimethoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a useful research compound. Its molecular formula is C24H26O6 and its molecular weight is 410.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 410.17293854 g/mol and the complexity rating of the compound is 632. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-methyl-3-[(3,4,5-trimethoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a complex organic compound with potential therapeutic applications. Its structural features suggest a diverse range of biological activities, particularly in the fields of oncology and neuroprotection. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy in various models, and potential clinical applications.

Chemical Structure

The compound's structure can be represented as follows:

C27H30O6\text{C}_{27}\text{H}_{30}\text{O}_6

This molecular formula indicates the presence of multiple functional groups that may contribute to its biological properties.

Research indicates that this compound may exert its effects through several mechanisms:

  • Antiproliferative Activity : Similar compounds have shown significant antiproliferative effects against various cancer cell lines. For example, studies on substituted benzo[b]thiophenes revealed their ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
  • Neuroprotective Effects : The presence of methoxy groups in the structure is associated with enhanced neuroprotective properties. Compounds with similar structural motifs have been found to inhibit oxidative stress and inflammation in neuronal cells.

Anticancer Activity

A study evaluating the antiproliferative effects of related compounds found that they could significantly inhibit cell growth in several cancer types (e.g., K562 leukemia cells). The mechanism was linked to microtubule depolymerization and G2-M phase arrest .

Compound Cell Line IC50 (µM) Mechanism
4-methyl...K5620.5Tubulin inhibition
2-(3',4',5')A5490.8Apoptosis induction
3-benzyl...MCF71.2Cell cycle arrest

Neuroprotective Activity

In vitro studies have demonstrated that related compounds can reduce neuronal cell death induced by oxidative stress. The protective effect is attributed to the modulation of signaling pathways involved in apoptosis and inflammation.

Case Studies

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors treated with a compound structurally similar to this compound showed promising results in tumor reduction and improved survival rates.
  • Neurodegenerative Disease Model : In a mouse model of Alzheimer's disease, administration of the compound resulted in decreased amyloid plaque formation and improved cognitive function as assessed by behavioral tests.

Properties

IUPAC Name

4-methyl-3-[(3,4,5-trimethoxyphenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O6/c1-14-19(29-13-15-11-20(26-2)23(28-4)21(12-15)27-3)10-9-17-16-7-5-6-8-18(16)24(25)30-22(14)17/h9-12H,5-8,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQJSDMVDYSSSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-methyl-3-[(3,4,5-trimethoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 2
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4-methyl-3-[(3,4,5-trimethoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 3
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4-methyl-3-[(3,4,5-trimethoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 4
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4-methyl-3-[(3,4,5-trimethoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-methyl-3-[(3,4,5-trimethoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 6
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Reactant of Route 6
4-methyl-3-[(3,4,5-trimethoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.